molecular formula C22H14N4O3S2 B2927751 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 891114-63-9

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2927751
CAS No.: 891114-63-9
M. Wt: 446.5
InChI Key: KMKYYOAVBMHHDQ-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C22H14N4O3S2 and its molecular weight is 446.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has developed efficient methods for synthesizing various heterocyclic compounds, including derivatives related to the mentioned chemical structure. For example, Guleli et al. (2019) describe a general method for synthesizing substituted dimethylisoxazolo and benzonaphthyridine derivatives, offering insights into the potential applications of similar compounds in creating novel molecular structures (Guleli et al., 2019). Similarly, research by Patel et al. (2015) focuses on synthesizing heterocyclic compounds with benzothiazole and pyridine moieties, highlighting their structural characterization and potential biological activities (Patel & Patel, 2015).

Biological Activity and Applications

The synthesis of heterocyclic compounds bearing similarities to the specified chemical structure has been extensively studied for their potential biological activities. For instance, studies on oxazolo/thiazolo pyrimidine derivatives have revealed their anti-inflammatory potential, underscoring the significance of these compounds in medicinal chemistry (Sawant et al., 2012). Additionally, compounds like N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide have been identified as selective inhibitors of vascular endothelial growth factor receptor-2, highlighting their potential in cancer therapy (Borzilleri et al., 2006).

Molecular Docking and QSAR Studies

The application of molecular docking and quantitative structure-activity relationship (QSAR) studies is pivotal in the design and synthesis of novel compounds with enhanced biological activities. Research efforts, such as those by Palkar et al. (2017), have focused on designing and synthesizing novel analogs of benzothiazole-substituted pyrazolones, demonstrating the application of computational tools in identifying promising antibacterial agents (Palkar et al., 2017).

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O3S2/c27-21(20-24-14-5-1-2-6-18(14)30-20)26(11-13-4-3-7-23-10-13)22-25-15-8-16-17(29-12-28-16)9-19(15)31-22/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKYYOAVBMHHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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